

Hydroaurantiogliocladin: A Technical Guide for Researchers

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Compound of Interest

Compound Name: *Hydroaurantiogliocladin*

Cat. No.: *B153767*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **Hydroaurantiogliocladin**, a quinol derivative of significant interest in biochemical and pharmacological research. This document outlines its chemical structure, physicochemical properties, and its role as a substrate in enzymatic assays. Detailed experimental protocols for its synthesis and use in studying the quinol-cytochrome c oxidoreductase complex are also presented, alongside a summary of its spectroscopic data.

Chemical Structure and Properties

Hydroaurantiogliocladin, systematically named 2,3-dimethoxy-5,6-dimethylcyclohexa-2,5-diene-1,4-diol, is the reduced form of aurantiogliocladin, a benzoquinone produced by the fungus *Gliocladium aurantiacum*. As a quinol, it plays a crucial role in electron transport chains.

Chemical Structure:

Table 1: Physicochemical Properties of **Hydroaurantiogliocladin**

Property	Value	Reference
IUPAC Name	2,3-dimethoxy-5,6-dimethylcyclohexa-2,5-diene-1,4-diol	N/A
Molecular Formula	C ₁₀ H ₁₄ O ₄	[1][2]
Molecular Weight	198.22 g/mol	N/A
CAS Number	776-33-0	[2]
Appearance	White to off-white solid	N/A
Solubility	Soluble in DMSO and ethanol	N/A

Spectroscopic Data

The structural elucidation of **Hydroaurantiogliocladin** is supported by various spectroscopic techniques. While a complete, published dataset for the diol is not readily available, data for its oxidized form, 2,3-dimethoxy-5,6-dimethyl-1,4-benzoquinone, and related structures provide valuable reference points.

Table 2: Summary of Spectroscopic Data for **Hydroaurantiogliocladin** and Related Compounds

Technique	Compound	Key Observations	Reference
^1H NMR	2,3-dimethoxy-5,6-dimethyl-1,4-benzoquinone	Signals corresponding to methyl and methoxy protons.	N/A
^{13}C NMR	2,3-dimethoxy-5,6-dimethyl-1,4-benzoquinone	Resonances for carbonyl, olefinic, methyl, and methoxy carbons.	N/A
Mass Spectrometry (MS)	2,3-dimethoxy-5,6-dimethyl-1,4-benzoquinone	Molecular ion peak consistent with the chemical formula.	N/A
Infrared (IR) Spectroscopy	2,3-dimethoxy-5,6-dimethyl-1,4-benzoquinone	Characteristic C=O and C=C stretching vibrations.	N/A

Note: Specific spectral data for **Hydroaurantiogliocladin** is inferred from its oxidized precursor and general chemical principles. Researchers should perform their own analyses for confirmation.

Experimental Protocols

Synthesis of Hydroaurantiogliocladin

Hydroaurantiogliocladin can be synthesized from its corresponding benzoquinone, aurantiogliocladin (2,3-dimethoxy-5,6-dimethyl-1,4-benzoquinone), through a reduction reaction.

Protocol: Reduction of Aurantiogliocladin

- **Dissolution:** Dissolve aurantiogliocladin in a suitable organic solvent such as ethanol or methanol.
- **Reduction:** Add a reducing agent, for example, sodium borohydride (NaBH_4), portion-wise to the solution at 0°C with stirring.

- **Monitoring:** Monitor the reaction progress using thin-layer chromatography (TLC) until the starting material is consumed.
- **Quenching:** Carefully quench the reaction by the slow addition of water or a dilute acid solution.
- **Extraction:** Extract the product into an organic solvent like ethyl acetate.
- **Purification:** Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Quinol-Cytochrome c Oxidoreductase Activity Assay

Hydroaurantiogliocladin serves as a substrate for the quinol-cytochrome c oxidoreductase (Complex III) enzyme, making it a valuable tool for studying mitochondrial electron transport.^[1] The assay measures the reduction of cytochrome c, which can be monitored spectrophotometrically.

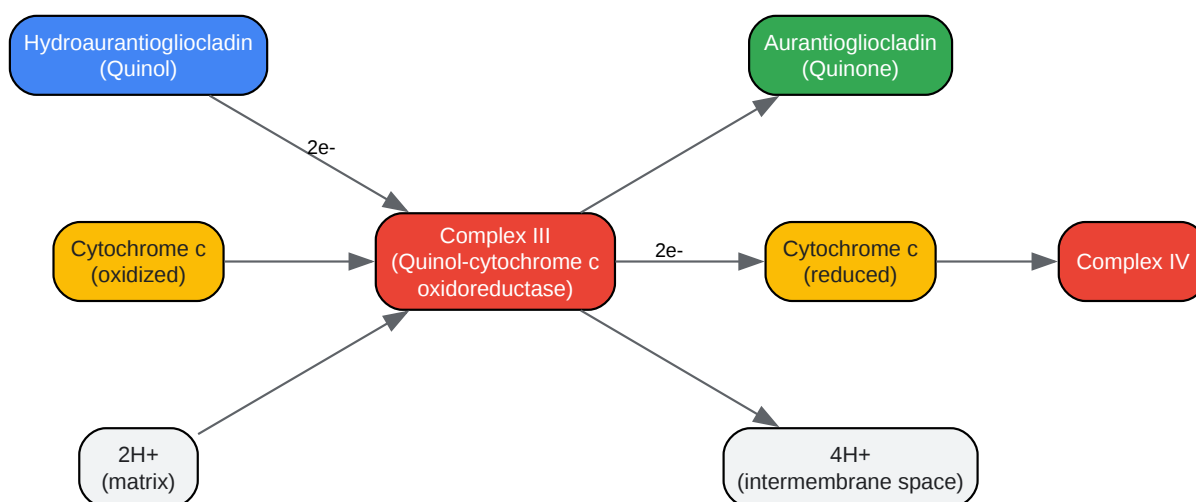
Protocol: Spectrophotometric Assay of Complex III Activity

- **Reagent Preparation:**
 - **Assay Buffer:** 50 mM potassium phosphate buffer, pH 7.4, containing 1 mM EDTA.
 - **Cytochrome c solution:** Prepare a stock solution of cytochrome c from equine heart in the assay buffer.
 - **Hydroaurantiogliocladin** solution: Prepare a fresh stock solution in ethanol or DMSO.
 - **Enzyme source:** Isolated mitochondria or purified Complex III.
- **Assay Mixture:** In a cuvette, combine the assay buffer, cytochrome c solution, and the enzyme source.
- **Baseline Measurement:** Record the baseline absorbance at 550 nm.

- Initiation of Reaction: Add a small volume of the **Hydroaurantiogliocladin** solution to initiate the reaction.
- Monitoring: Record the increase in absorbance at 550 nm over time, which corresponds to the reduction of cytochrome c.
- Calculation: Calculate the rate of cytochrome c reduction using the molar extinction coefficient of reduced cytochrome c ($21.1 \text{ mM}^{-1}\text{cm}^{-1}$ at 550 nm).

Signaling Pathways and Logical Relationships

The primary known biological role of **Hydroaurantiogliocladin** is its participation in the mitochondrial electron transport chain as a substrate for Complex III. The following diagram illustrates the flow of electrons from **Hydroaurantiogliocladin** to cytochrome c, a key step in oxidative phosphorylation.

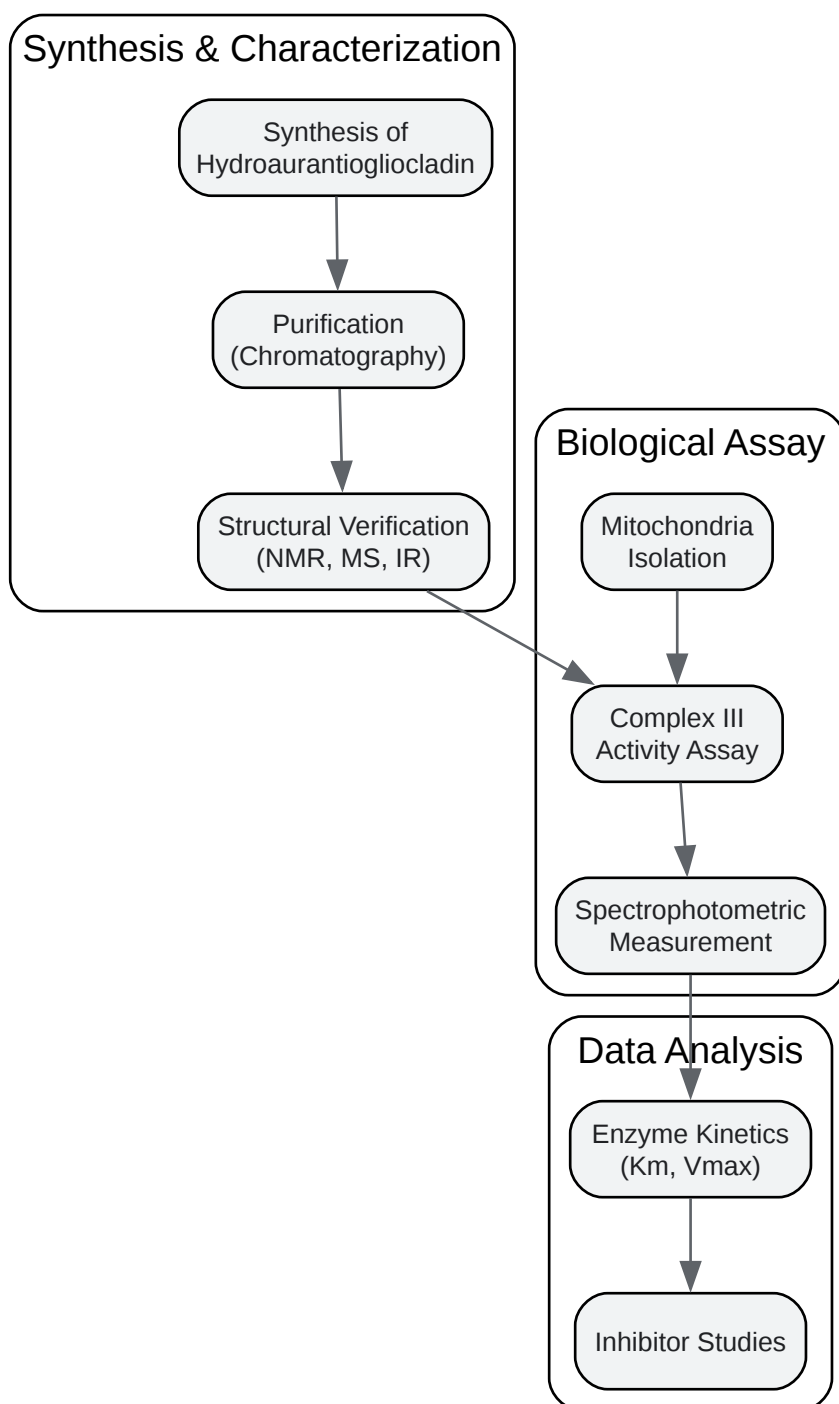


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Caption: Electron transfer from **Hydroaurantiogliocladin** via Complex III.

Experimental Workflow

The following diagram outlines a typical workflow for researchers investigating the effects of **Hydroaurantiogliocladin** on mitochondrial function.



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Caption: Workflow for studying **Hydroaurantiogliocladin**'s bioactivity.

This technical guide serves as a foundational resource for researchers working with **Hydroaurantiogliocladin**. As research progresses, further details on its biological activities

and applications are anticipated to emerge.

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- To cite this document: BenchChem. [Hydroaurantiogliocladin: A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b153767#what-is-the-chemical-structure-of-hydroaurantiogliocladin]

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